molecular formula C9H11BClFO3 B596183 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid CAS No. 1256346-21-0

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

Cat. No. B596183
CAS RN: 1256346-21-0
M. Wt: 232.442
InChI Key: XOILYAAAOAAWDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BClFO3 and a molecular weight of 232.45 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3 . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Pharmaceuticals

In the pharmaceutical industry, this compound is utilized as a building block for the synthesis of various drug molecules. Its boronic acid group is particularly useful in Suzuki coupling reactions, which are pivotal in creating complex organic compounds. For instance, it can be used to develop novel inhibitors that can target specific proteins within cancer cells, potentially leading to new cancer therapies .

Material Science

Within material science, 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid can contribute to the creation of new polymers with unique properties. The boronic acid moiety can form reversible covalent bonds with diols, which is beneficial in designing self-healing materials or smart materials that can respond to environmental stimuli .

Chemical Synthesis

This compound serves as a versatile reagent in chemical synthesis. It can be used to introduce a phenylboronic acid group into a molecular structure, which is a key step in the synthesis of various organic compounds, including natural products and potential pharmaceuticals. Its ability to participate in cross-coupling reactions expands the toolkit of synthetic chemists .

Analytical Chemistry

In analytical chemistry, 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid can be used as a standard or reference compound in chromatographic analysis. It helps in the quantification and identification of similar compounds in complex mixtures, which is essential for quality control in various industries .

Agriculture

Though not traditionally associated with agricultural applications, boronic acids can play a role in the development of new agrochemicals. Their ability to bind with sugars and other diol-containing biomolecules can be exploited to design more effective herbicides or pesticides that are selective for certain plant or insect systems .

Environmental Science

In environmental science, this compound’s derivatives could be used in sensing applications. Boronic acids are known to interact with various substances, and their inclusion in sensors could help in detecting environmental pollutants or monitoring conditions that affect ecosystems .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

Mechanism of Action

Target of Action

Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which suggests that its targets could be various organic compounds that participate in these reactions.

Mode of Action

In Suzuki-Miyaura coupling reactions, the boronic acid compound acts as a nucleophile, transferring an organic group from boron to palladium . This is known as transmetalation. The 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid would interact with its targets (other organic compounds) in a similar manner, contributing to the formation of carbon-carbon bonds .

Biochemical Pathways

Given its role in suzuki-miyaura coupling reactions, it can be inferred that it plays a part in the synthesis of various organic compounds . The downstream effects would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid would largely depend on the specific context of its use. In the context of Suzuki-Miyaura coupling reactions, its action results in the formation of new carbon-carbon bonds, enabling the synthesis of a wide range of organic compounds .

Action Environment

The action, efficacy, and stability of 4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura coupling reactions can be affected by factors such as temperature, pH, and the presence of a suitable catalyst .

properties

IUPAC Name

(4-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BClFO3/c1-5(2)15-9-7(11)4-3-6(8(9)12)10(13)14/h3-5,13-14H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOILYAAAOAAWDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OC(C)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00681656
Record name {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-fluoro-3-isopropoxyphenylboronic acid

CAS RN

1256346-21-0
Record name {4-Chloro-2-fluoro-3-[(propan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00681656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.